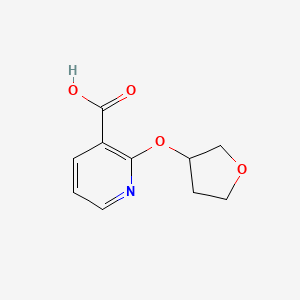

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPZBZUBUFMSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This molecule incorporates two key pharmacophores: the nicotinic acid backbone, a well-established motif in medicinal chemistry, and a tetrahydrofuran (THF) moiety, which is increasingly recognized for its favorable influence on pharmacokinetic properties.[1][2][3] While specific literature on this exact compound is sparse, this guide synthesizes established principles of organic chemistry and medicinal chemistry to provide a robust theoretical framework for its study and utilization. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential as a novel therapeutic agent.

Introduction: The Rationale for a Novel Nicotinic Acid Derivative

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a cornerstone in the treatment of dyslipidemia and have a broad spectrum of pharmacological activities.[4][5][6][7] The pyridine-3-carboxylic acid structure is a versatile scaffold that allows for extensive chemical modification to modulate its biological effects.[8][9][10] The introduction of a substituent at the 2-position can significantly alter the electronic and steric properties of the molecule, influencing its receptor binding and metabolic stability.

The tetrahydrofuran (THF) ring is a prevalent feature in numerous natural products and FDA-approved drugs.[1][2][3][11] Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a three-dimensional structure that can lead to more specific interactions with biological targets.[12] The combination of the nicotinic acid core with a THF ether linkage at the 2-position in This compound presents an intriguing candidate for drug discovery, potentially offering a modified pharmacokinetic profile and novel biological activities.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the preparation of 2-alkoxynicotinic acid derivatives.[13]

Synthetic Workflow

The proposed synthetic route involves a two-step process starting from commercially available 2-chloronicotinic acid and (R)- or (S)-3-hydroxytetrahydrofuran.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the intermediate ester

-

To a solution of 3-hydroxytetrahydrofuran (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

-

Stir the resulting suspension at room temperature for 30 minutes to form the corresponding alkoxide.

-

Add a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Saponification to the final product

-

Dissolve the intermediate ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These are theoretical values based on the known properties of nicotinic acid and tetrahydrofuran derivatives.[5][14][15]

| Property | Predicted Value |

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 150-170 °C (estimated) |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH), sparingly soluble in water |

| pKa | 4.0 - 5.0 (for the carboxylic acid) |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 8.2-8.4 (m, 2H, pyridine), 7.2-7.4 (m, 1H, pyridine), 5.1-5.3 (m, 1H, O-CH-THF), 3.7-4.0 (m, 4H, THF), 2.0-2.3 (m, 2H, THF) |

| ¹³C NMR (DMSO-d6, 100 MHz) | δ 165-167 (C=O), 160-162 (C-O pyridine), 150-152 (N=C-H), 140-142 (C-H pyridine), 120-122 (C-COOH), 115-117 (C-H pyridine), 78-80 (O-CH THF), 68-70 (O-CH2 THF), 30-32 (CH2 THF) |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 2950-2850 (C-H stretch), 1700-1720 (C=O stretch), 1600-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch, ether) |

| Mass Spectrometry (ESI-) | m/z 208.06 [M-H]⁻ |

Potential Applications and Future Directions

The unique structural combination of a nicotinic acid core and a tetrahydrofuran moiety suggests several potential therapeutic applications for this compound.

Cardiovascular and Metabolic Diseases

Building upon the well-established lipid-modifying effects of nicotinic acid, this derivative could offer an improved therapeutic window.[4][6][7] The THF group may modulate the interaction with the nicotinic acid receptor (GPR109A), potentially reducing the flushing effect that often limits patient compliance.[6] Furthermore, the altered pharmacokinetic profile could lead to a more sustained therapeutic effect on HDL, LDL, and triglyceride levels.

Oncology

Nicotinic acid derivatives have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[16] The unique stereochemistry and polarity of the THF ring could lead to novel interactions within the binding pocket of HIF-1α or other cancer-related targets.

Neurological Disorders

The role of nicotinic acid in neuronal health is an active area of research.[17] The blood-brain barrier permeability of this novel derivative should be investigated, as the THF moiety may facilitate its entry into the central nervous system, opening up possibilities for the treatment of neurodegenerative diseases.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic exploration. The convergence of the well-regarded nicotinic acid scaffold with the favorable properties of the tetrahydrofuran ring warrants further investigation by researchers in medicinal chemistry and drug development. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for further study. Future research should focus on the stereoselective synthesis of the (R) and (S) enantiomers to probe the impact of stereochemistry on biological activity.

References

-

Abdel-Wahab, B. F., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

-

Chen, X., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available at: [Link]

-

R Discovery. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. Available at: [Link]

-

Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

-

PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

-

Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd. Available at: [Link]

-

Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. Available at: [Link]

-

ResearchGate. (2013). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

-

Sinthupoom, N., et al. (2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]

-

Wang, G. T., et al. (2001). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Available at: [Link]

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

- Google Patents. (n.d.). WO2012052444A1 - Process for the preparation of nicotinamide derivatives. Google Patents.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. Available at: [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

-

ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

-

MDPI. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. The Royal Society of Chemistry. Available at: [Link]

-

PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (2010). Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery [kangyangintl.com]

- 13. WO2012052444A1 - Process for the preparation of nicotinamide derivatives - Google Patents [patents.google.com]

- 14. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 16. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid (CAS 1343106-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is limited, this document synthesizes information on its core components—the nicotinic acid scaffold and the tetrahydrofuran moiety—to project its physicochemical properties, propose a viable synthetic route, and outline potential therapeutic applications. This guide serves as a foundational resource for researchers investigating novel nicotinic acid derivatives in drug discovery and development.

Introduction: The Strategic Combination of Nicotinic Acid and Tetrahydrofuran

Nicotinic acid, or vitamin B3, and its derivatives are established pharmacophores with a broad spectrum of biological activities, including roles in treating hyperlipidemia and pellagra.[1][2] The pyridine ring of nicotinic acid offers a versatile platform for chemical modification, leading to the development of novel therapeutic agents with applications in oncology, infectious diseases, and inflammation.[3][4]

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and FDA-approved drugs.[5] Its inclusion in a molecule can enhance pharmacological properties by improving aqueous solubility, metabolic stability, and target binding affinity through hydrogen bond interactions.[6][7] The incorporation of a THF moiety can favorably modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The strategic combination of these two scaffolds in this compound suggests a molecule with potential for novel biological activity and favorable pharmacokinetic properties.

Physicochemical Properties and Structural Analysis

Based on its constituent parts, the physicochemical properties of this compound can be predicted. These estimations are crucial for designing experimental protocols, including reaction conditions and analytical methods.

| Property | Predicted Value/Characteristic | Source/Rationale |

| CAS Number | 1343106-79-5 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₁₁NO₄ | Derived from structure |

| Molecular Weight | 209.2 g/mol | [8] |

| Appearance | Likely a white to off-white solid | General characteristic of similar organic acids |

| Solubility | Expected to have moderate aqueous solubility and solubility in polar organic solvents like DMSO, DMF, and methanol. | Presence of carboxylic acid, ether, and pyridine functionalities. |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5, and the pyridine nitrogen a pKa around 2-3. | Based on nicotinic acid and its derivatives.[2] |

Structural Features:

-

Nicotinic Acid Core: Provides a rigid scaffold and potential for various biological interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and the pyridine nitrogen can be protonated.

-

Tetrahydrofuran Moiety: Introduces a flexible, polar ether group. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.[6]

-

Ether Linkage: Connects the two core structures, providing a degree of rotational freedom.

Caption: Proposed Williamson Ether Synthesis for the target molecule.

Detailed Experimental Protocol (Proposed):

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydrofuran-3-ol (1.1 equivalents) to a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [9]Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium hydride (KH), portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloronicotinic acid (1.0 equivalent) dissolved in a minimal amount of the same solvent. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous solution to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the protons on the pyridine ring (typically in the δ 7.0-9.0 ppm region) and the tetrahydrofuran ring (typically in the δ 2.0-4.5 ppm region). The carboxylic acid proton will likely appear as a broad singlet at δ 10-13 ppm. [2][10][11] |

| ¹³C NMR Spectroscopy | Resonances for the carbons of the pyridine ring (δ 120-160 ppm), the tetrahydrofuran ring (δ 25-80 ppm), and the carboxyl carbon (δ 165-175 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (209.2 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1000-1300 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Therapeutic Applications and Biological Evaluation

The unique structural combination of a nicotinic acid core and a tetrahydrofuran moiety suggests several potential therapeutic applications for this compound.

Potential Therapeutic Areas:

-

Anticancer Activity: Nicotinic acid derivatives have shown promise as anticancer agents. [5]The tetrahydrofuran ring is also present in several anticancer drugs. [12]Therefore, this compound could be screened for its cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Certain nicotinic acid derivatives exhibit anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. [4][13]* Antimicrobial and Antifungal Activity: The nicotinic acid scaffold is a key component of some antimicrobial and antifungal agents. [14][15]* Neurological Disorders: Nicotinic acid and its derivatives have been investigated for their potential neuroprotective effects.

Proposed Biological Screening Workflow:

Caption: A workflow for the biological evaluation of the target compound.

Representative Experimental Protocols:

-

MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of the test compound for 48-72 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability. [14]

-

COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available assay kits. These assays typically measure the peroxidase activity of the enzymes in the presence of the test compound.

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity can be determined by the broth microdilution method. The compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of the test microorganism is added, and the plates are incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the established roles of its constituent nicotinic acid and tetrahydrofuran moieties. The proposed synthetic route via Williamson ether synthesis is a practical approach for obtaining this compound for further investigation. The outlined screening cascade offers a starting point for elucidating its potential therapeutic value in areas such as oncology, inflammation, and infectious diseases. This document is intended to serve as a catalyst for future research into this and related novel chemical entities.

References

- Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

- Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.

- Szymańska, E., et al. (2022).

-

Monika, et al. (2023). Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. ResearchGate. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Medicinal Chemistry Research, 30(5), 1047-1062.

-

Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Li, Q., et al. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1147-1154.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- El-Sayed, M. A., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518.

- Tichkule, R. B., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1539-1560.

-

ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

- Foroozandeh, M., et al. (2018). A Quadrupole-Central-Transition 17O NMR Study of Nicotinamide: Experimental Evidence of Cross-Correlation between Second-Order Quadrupolar Interaction and Magnetic Shielding Anisotropy. The Journal of Physical Chemistry B, 122(22), 5943-5951.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetylnicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). KR100371087B1 - A process for preparing 2-acetyl nicotinic acid.

-

Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. jk-sci.com [jk-sci.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Executive Summary

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid is a pivotal heterocyclic intermediate, recognized for its role as a key building block in the synthesis of complex pharmaceutical agents. Notably, it is a precursor in the development of cannabinoid-1 receptor (CB1R) inverse agonists, such as Taranabant, which have been investigated for the treatment of obesity.[1][2] This guide provides an in-depth technical analysis of the primary synthetic routes to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two robust and widely applicable synthetic strategies: the Williamson Ether Synthesis and the Mitsunobu Reaction. The discussion emphasizes the mechanistic rationale behind each pathway, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial-scale requirements, including stereochemical control, yield, and process scalability.

Introduction: Significance and Synthetic Overview

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry.[3][4] The introduction of an ether linkage at the 2-position of the pyridine ring, particularly with a chiral auxiliary like tetrahydrofuran-3-ol, generates a molecule with significant potential for creating structurally complex and pharmacologically active compounds. The resulting ether, this compound, combines the electronic properties of the pyridine-3-carboxylic acid moiety with the stereochemical and conformational attributes of the tetrahydrofuran ring. This combination has proven effective in designing molecules that target complex biological systems.[5][6]

The synthesis of this aryl ether can be approached through two primary, mechanistically distinct pathways:

-

Williamson Ether Synthesis: A classic and reliable SNAr (Nucleophilic Aromatic Substitution) reaction involving the displacement of a halide from an activated pyridine ring by an alkoxide.

-

Mitsunobu Reaction: A powerful redox-condensation reaction that facilitates the coupling of an alcohol with a nucleophile, in this case, a hydroxynicotinic acid, under mild conditions and with predictable stereochemistry.

This guide will explore both methodologies in detail, providing the necessary scientific grounding for their successful implementation.

Part 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[7][8] In the context of our target molecule, this involves an SNAr reaction, where the electron-deficient pyridine ring is activated towards nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via the attack of the tetrahydrofuran-3-alkoxide on the C2 position of a 2-halonicotinic acid derivative. The pyridine nitrogen and the adjacent carboxyl group act as electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) and facilitate the displacement of the halide leaving group.[9] For optimal reactivity and to avoid potential side reactions with the carboxylic acid moiety, the synthesis is typically performed on the corresponding ester (e.g., methyl or ethyl nicotinate), followed by a final hydrolysis step.

The choice of a primary or secondary alkyl halide is crucial for the success of a standard Williamson ether synthesis to avoid elimination reactions.[8][10] However, in this SNAr variation, the aromatic nature of the electrophile precludes E2 elimination, making it a highly effective strategy.

Experimental Workflow: Williamson Ether Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Structure Elucidation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Abstract: This technical guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each analytical choice. It integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. By following the described workflows and data interpretation principles, scientists can achieve unambiguous confirmation of the compound's molecular formula, functional groups, and atomic connectivity.

Introduction

The compound this compound is a heterocyclic molecule incorporating a pyridine ring, a carboxylic acid, and a tetrahydrofuran (THF) ether substituent. Its role as a precursor in the synthesis of advanced pharmaceutical agents necessitates a robust and verifiable method for confirming its chemical structure.[1] In drug development, absolute certainty in the structure of intermediates is critical to ensure the identity and purity of the final active pharmaceutical ingredient (API).

This guide presents a systematic and self-validating approach to elucidating the structure of this specific molecule. The workflow is designed to build a conclusive structural argument, starting from the elemental composition and progressively defining the intricate connectivity of the atoms.

Foundational Analysis: Molecular Formula and Unsaturation

The first and most critical step is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition from a list of possible formulas generated by specialized software. For this compound, the expected molecular formula is C₁₀H₁₁NO₄.

Predicted HRMS Data:

-

Formula: C₁₀H₁₁NO₄

-

Exact Mass: 209.0688

-

Observed Ion (e.g., [M+H]⁺): 210.0761

A measured mass that matches this theoretical value within a narrow tolerance (e.g., ±0.0005 Da) provides strong evidence for the proposed elemental composition.

Degree of Unsaturation (DoU)

Once the molecular formula (C₁₀H₁₁NO₄) is confirmed, the Degree of Unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds.

-

Formula: DoU = C + 1 - (H/2) + (N/2)

-

Calculation: DoU = 10 + 1 - (11/2) + (1/2) = 6

A DoU of 6 is consistent with the proposed structure:

-

Pyridine Ring: 1 ring + 3 double bonds = 4 degrees of unsaturation

-

Carboxylic Acid (C=O): 1 double bond = 1 degree of unsaturation

-

Tetrahydrofuran Ring: 1 ring = 1 degree of unsaturation

-

Total: 4 + 1 + 1 = 6

This calculation provides the first piece of structural validation, confirming the presence of the expected ring and double bond systems.

Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid, aromatic ether, and pyridine components.

Table 1: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch | 3300–2500 | Very broad, strong |

| Aromatic C–H | C–H stretch | 3100–3000 | Sharp, medium |

| Aliphatic C–H | C–H stretch | 3000–2850 | Sharp, medium |

| Carboxylic Acid | C=O stretch | 1730–1700 | Intense, sharp |

| Pyridine Ring | C=C & C=N stretch | 1600–1450 | Medium to strong (multiple bands) |

| Aromatic Ether | C–O stretch (Aryl-O) | 1270–1230 | Strong |

| Aliphatic Ether | C–O stretch (Alkyl-O) | 1150–1085 | Strong |

| Carboxylic Acid | O–H bend | 960–900 | Broad, medium |

The simultaneous presence of a very broad O–H stretch, an intense carbonyl (C=O) peak, and strong C–O ether bands would provide compelling evidence for the proposed functional groups.[2][3][4][5]

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to other protons (spin-spin splitting).

Table 2: Predicted ¹H NMR Data (in CDCl₃, ~500 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6' | ~8.2-8.4 | dd | 1H | Deshielded by adjacent N and C=O group. |

| H-4' | ~8.1-8.3 | dd | 1H | Deshielded by adjacent N and deshielding effect of C=O. |

| H-5' | ~7.2-7.4 | dd | 1H | Shielded relative to H-4' and H-6'. |

| H-3 | ~5.0-5.2 | m | 1H | Deshielded by two adjacent oxygen atoms (ether and ring). |

| H-2α/β, H-5α/β | ~3.8-4.2 | m | 4H | Diastereotopic protons adjacent to the ring oxygen. |

| H-4α/β | ~2.1-2.4 | m | 2H | Aliphatic protons, less deshielded. |

| COOH | ~10-13 | br s | 1H | Acidic proton, broad signal, may exchange with D₂O. |

Note: 'dd' = doublet of doublets, 'm' = multiplet, 'br s' = broad singlet. Chemical shifts are estimates and can be influenced by solvent and concentration.[6][7][8][9]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Rationale: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, ~125 MHz)

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C-3' (C=O) | ~165-170 | Carboxylic acid carbonyl carbon. |

| C-2' | ~160-165 | Aromatic carbon attached to two heteroatoms (N and O). |

| C-6' | ~150-155 | Aromatic carbon adjacent to nitrogen. |

| C-4' | ~140-145 | Aromatic carbon deshielded by nitrogen. |

| C-5' | ~115-120 | Shielded aromatic carbon. |

| C-3 | ~75-80 | Carbon attached to two oxygen atoms. |

| C-2, C-5 | ~65-70 | Carbons adjacent to the THF ring oxygen. |

| C-4 | ~30-35 | Aliphatic carbon in the THF ring. |

2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides essential clues, 2D NMR experiments are required to definitively piece the molecular puzzle together.

The logical flow of 2D NMR interpretation is crucial for building a self-validating structural argument.

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nicotinic acid (niacin, vitamin B3) derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the established and emerging therapeutic applications of these compounds, their underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore their well-known role in managing dyslipidemia and venture into their promising potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.

The Expanding Therapeutic Landscape of Nicotinic Acid Derivatives

Nicotinic acid has long been a cornerstone in the management of dyslipidemia due to its beneficial effects on lipid profiles.[1][2][3][4] However, the therapeutic potential of its derivatives extends far beyond lipid-lowering, with research uncovering a wide array of pharmacological activities. These derivatives have shown promise in treating a variety of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease.[5] This guide will dissect these activities, providing a granular view of their molecular underpinnings.

Lipid-Lowering Effects: A Deep Dive into the Mechanism

The primary mechanism by which nicotinic acid and its derivatives exert their lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] This receptor is predominantly expressed in adipocytes and immune cells.

The GPR109A Signaling Cascade

Activation of GPR109A in adipocytes initiates a signaling cascade that ultimately leads to a reduction in circulating free fatty acids (FFAs). This process is pivotal, as FFAs are the primary substrate for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). The key steps in this pathway are outlined below.

Caption: GPR109A signaling pathway in adipocytes.

Experimental Evaluation of Lipid-Lowering Activity

The in vitro assessment of the lipid-lowering potential of nicotinic acid derivatives is crucial for screening and lead optimization. A widely used and reliable model utilizes the human hepatocarcinoma cell line, HepG2.

Experimental Protocol: In Vitro Lipid Accumulation Assay in HepG2 Cells

This protocol is designed to induce lipid accumulation in HepG2 cells and subsequently assess the ability of test compounds to reduce this accumulation.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Oleic acid

-

Oil Red O staining solution

-

Isopropanol

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]

-

Induction of Lipid Accumulation: Induce lipid accumulation by treating the cells with oleic acid (final concentration 1 mM) for 24 hours.

-

Compound Treatment: Treat the lipid-loaded cells with various concentrations of the nicotinic acid derivatives for another 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known lipid-lowering drug).

-

Oil Red O Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash again with PBS.

-

Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

-

Wash excess stain with water.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluted stain at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of lipid accumulation inhibition compared to the vehicle control.

Causality behind Experimental Choices: HepG2 cells are chosen as they are a well-established model for studying liver metabolism and lipid regulation. Oleic acid is used to mimic the excess fatty acid conditions that lead to steatosis. Oil Red O is a lipid-soluble dye that specifically stains neutral lipids, providing a quantitative measure of intracellular lipid content.

Anti-inflammatory Properties: Beyond Lipid Regulation

Emerging evidence highlights the significant anti-inflammatory activities of nicotinic acid derivatives.[5][7][8] These effects are, in part, mediated by the GPR109A receptor on immune cells, such as macrophages.

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production and other inflammatory mediators. One key pathway is the suppression of the NF-κB signaling cascade.

Caption: Anti-inflammatory signaling of nicotinic acid derivatives.

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potency of nicotinic acid derivatives can be quantified by determining their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

| Derivative | Target | IC50 (µM) | Reference |

| Compound 4d | COX-2 | 0.940 ± 0.05 | [9] |

| Compound 6b | COX-2 | 0.614 ± 0.03 | [9] |

| Celecoxib (Ref.) | COX-2 | 0.844 ± 0.04 | [9] |

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives.

Experimental Evaluation of Anti-inflammatory Activity

A standard method to assess the anti-inflammatory potential of compounds in vitro is the Griess assay, which measures nitrite, a stable product of nitric oxide.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol details the measurement of nitric oxide production by macrophages, a key indicator of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm.

-

Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Causality behind Experimental Choices: RAW 264.7 cells are a widely used macrophage model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells. The Griess assay is a simple, rapid, and sensitive colorimetric method for the indirect measurement of nitric oxide production.

Antimicrobial Activity: A Novel Frontier

Several nicotinic acid derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[10][11][12][13]

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.

| Derivative | Organism | MIC (µg/mL) | Reference |

| Acylhydrazone Derivative 13 | Staphylococcus aureus (MRSA) | 7.81 | [12] |

| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis | 7.81 | [12] |

| 1,3,4-Oxadiazoline Derivative 25 | Staphylococcus aureus | 7.81 | [12] |

| OXN-1, -3, -7 | Mycobacterium tuberculosis H37Rv | 0.78 | [11] |

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives.

Experimental Evaluation of Antimicrobial Susceptibility

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the nicotinic acid derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.[15]

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality behind Experimental Choices: The broth microdilution method is preferred for its quantitative results and its suitability for high-throughput screening. Standardization of the inoculum is critical for the reproducibility and accuracy of the results, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Anticancer Potential: Targeting Tumor Growth and Proliferation

Nicotinic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[18][19][20][21][22]

Quantitative Evaluation of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect of a compound on cancer cells.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [18] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [18] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [18] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [18] |

Table 3: Anticancer Activity of Nicotinic Acid Derivatives.

Experimental Assessment of Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer drugs.[23][24][25][26]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell lines

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the nicotinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Causality behind Experimental Choices: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Nicotinic acid and its derivatives are being investigated for their potential neuroprotective effects in diseases like Alzheimer's and Parkinson's.[27][28][29][30][31][32][33][34][35]

Mechanism of Neuroprotection

The neuroprotective actions are thought to be mediated, in part, through the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system, leading to the activation of pro-survival signaling pathways.[29]

Experimental Models for Assessing Neuroprotection

In vitro models using neuronal cell lines are instrumental in the initial screening of neuroprotective compounds.

Experimental Protocol: In Vitro Neuroprotection Assay

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta for Alzheimer's models)

-

Cell viability assays (e.g., MTT or LDH assay)

-

Assays for oxidative stress markers (e.g., ROS production)

Procedure:

-

Cell Culture: Culture neuronal cells in an appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with the nicotinic acid derivatives for a specified time.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

-

Assessment of Neuroprotection:

-

Measure cell viability using assays like the MTT or LDH release assay.[33]

-

Quantify markers of apoptosis (e.g., caspase activity).

-

Measure levels of oxidative stress.

-

-

Data Analysis: Compare the viability and other parameters of cells treated with the neurotoxin alone to those pre-treated with the nicotinic acid derivatives.

Causality behind Experimental Choices: Neuronal cell lines provide a reproducible and scalable system for studying neurotoxicity and neuroprotection. The choice of neurotoxin is specific to the disease being modeled. Cell viability and apoptosis assays provide a direct measure of the compound's ability to protect neurons from cell death.

Synthesis of Nicotinic Acid Derivatives: A Brief Overview

The synthesis of novel nicotinic acid derivatives is a key aspect of drug discovery in this area. Various synthetic strategies are employed, which can be broadly categorized into the construction of the pyridine ring or the functionalization of a pre-existing nicotinic acid core.[36][37][38] Common methods include:

-

Bohlmann-Rahtz Synthesis: For the de novo synthesis of polysubstituted pyridine rings.[38]

-

Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig reactions for the introduction of aryl, heteroaryl, or amino groups onto the pyridine ring.[38]

-

Oxidation of Alkylpyridines: An industrially relevant method for the synthesis of the parent nicotinic acid.[38]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[38]

Conclusion and Future Directions

Nicotinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their lipid-lowering effects are well-established, their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents is an exciting and rapidly evolving area of research. This guide has provided a comprehensive overview of these activities, their mechanisms of action, and the experimental methodologies for their evaluation. Future research should focus on the development of derivatives with improved efficacy and safety profiles, as well as a deeper understanding of their molecular targets and signaling pathways. The continued exploration of this chemical scaffold holds immense promise for the discovery of novel therapeutics for a wide range of human diseases.

References

-

(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC. (2024, August 18). Retrieved from [Link]

-

Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. (n.d.). Retrieved from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). Retrieved from [Link]

-

Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed. (n.d.). Retrieved from [Link]

-

In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - NCBI. (2018, April 4). Retrieved from [Link]

-

Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved from [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018, April 4). Retrieved from [Link]

-

Neuronal Protective Effect of Nosustrophine in Cell Culture Models - Xia & He Publishing. (2023, July 17). Retrieved from [Link]

-

Lipid-Lowering Effects of Inonotus obliquus Polysaccharide In Vivo and In Vitro - MDPI. (n.d.). Retrieved from [Link]

-

Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed. (2023, June 13). Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009, December 8). Retrieved from [Link]

-

Nicotinic acid as a lipid-modifying drug--a review - PubMed. (n.d.). Retrieved from [Link]

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed Central. (2022, March 4). Retrieved from [Link]

-

Effect of different experiments on lipid accumulation in HepG 2 cells. - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025, June 3). Retrieved from [Link]

-

In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers. (n.d.). Retrieved from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (n.d.). Retrieved from [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity | Request PDF - ResearchGate. (2025, August 16). Retrieved from [Link]

-

Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI. (n.d.). Retrieved from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

-

Protocol of Real Time Viability Assay Using HepG2 Cell Line. (n.d.). Retrieved from [Link]

-

Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). Retrieved from [Link]

-

Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed. (2025, November 12). Retrieved from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

IC50 values of chemotherapeutic drugs in human cancer cells - ResearchGate. (n.d.). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Retrieved from [Link]

-

Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (n.d.). Retrieved from [Link]

-

Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - NIH. (n.d.). Retrieved from [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.). Retrieved from [Link]

-

Lipid-Lowering Agents - Statin, Niacin, Fibrates, Cholestyramine,...etc - Pharmacology (Picmomic) - YouTube. (2020, November 24). Retrieved from [Link]

-

Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023, July 14). Retrieved from [Link]

-

Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdb.apec.org [pdb.apec.org]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 17. chainnetwork.org [chainnetwork.org]

- 18. researchgate.net [researchgate.net]

- 19. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Xia & He Publishing [xiahepublishing.com]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]

- 33. mdpi.com [mdpi.com]

- 34. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 38. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Investigating the Therapeutic Targets of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Executive Summary

Nicotinic acid (Niacin) is a long-established therapeutic agent for dyslipidemia, yet its clinical utility is hampered by side effects, primarily cutaneous flushing.[1][2] This has driven the exploration of novel nicotinic acid analogues that may offer an improved therapeutic window. 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a derivative featuring a tetrahydrofuran moiety, represents such a candidate. This guide outlines a structured, hypothesis-driven approach to comprehensively profile its potential therapeutic targets. We will focus on two primary target classes historically associated with nicotinic acid: the G-protein coupled Hydroxycarboxylic Acid (HCA) receptors and the pivotal enzyme in the NAD+ salvage pathway, Nicotinate Phosphoribosyltransferase (NAPRT). For each potential target, this document provides the scientific rationale for investigation and detailed, field-tested protocols for experimental validation. The overarching goal is to build a comprehensive pharmacological profile, elucidating the compound's affinity, potency, selectivity, and functional consequences, thereby paving the way for targeted drug development.

Primary Target Hypothesis: Hydroxycarboxylic Acid (HCA) Receptors

The most logical starting point for investigating a nicotinic acid analogue is the family of receptors for which nicotinic acid is a known agonist. The HCA receptors, specifically HCA2 (GPR109A) and HCA3 (GPR109B), are Gαi-coupled receptors that mediate many of nicotinic acid's known effects.[3][4] The central hypothesis is that the addition of the 3-oxy-tetrahydrofuran group may alter the compound's affinity and/or selectivity between these two receptor subtypes, potentially separating the desired therapeutic effects from the undesirable ones.

The Canonical Target: HCA Receptor 2 (GPR109A)

GPR109A is the high-affinity receptor for nicotinic acid and is robustly expressed in adipocytes and immune cells like macrophages.[3] Its activation in adipocytes inhibits lipolysis, leading to a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, which is the primary mechanism behind niacin's therapeutic effect on dyslipidemia.[1][5][6][7] However, GPR109A activation in epidermal Langerhans cells and keratinocytes is responsible for the prostaglandin D2-mediated vasodilation known as flushing, the most common side effect limiting patient compliance.[1] Therefore, characterizing the interaction with GPR109A is paramount.

The Selectivity Target: HCA Receptor 3 (GPR109B)

GPR109B shares high sequence homology with GPR109A but is not a high-affinity receptor for nicotinic acid.[8][9] It is activated by other endogenous metabolites and its physiological role is less defined, though it is also expressed in immune cells and adipocytes.[9] A key goal in modern pharmacology is to develop subtype-selective ligands. If this compound exhibits altered selectivity—for instance, reduced activity at GPR109A while retaining or gaining activity at GPR109B, or vice-versa—it could possess a novel and potentially more desirable pharmacological profile.

Experimental Workflow for HCA Receptor Profiling

A multi-step experimental cascade is required to fully characterize the compound's activity at HCA2 and HCA3. This workflow moves from determining basic binding affinity to assessing functional consequences and potential for biased agonism.

Caption: Workflow for assessing NAPRT inhibition.

-

Objective: To determine if the test compound inhibits the enzymatic activity of human NAPRT and to calculate its IC50.

-

Rationale: A direct, in vitro enzyme assay provides the clearest evidence of inhibition and its potency, independent of cellular uptake or other confounding factors.

-

Methodology:

-

Enzyme Source: Use purified, recombinant human NAPRT enzyme.

-

Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM KCl, 2 mM MgCl2).

-

Reaction Setup: Assays can be performed using several detection methods. An HPLC-based method is highly robust. [10] * In a microcentrifuge tube, combine the reaction buffer, 100 µM nicotinic acid (substrate), 200 µM PRPP (co-substrate), and the purified NAPRT enzyme. [10] * Add increasing concentrations of the test compound (e.g., 1 µM to 1 mM) or a known inhibitor like 2-hydroxynicotinic acid. [11] 4. Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination & Analysis: Stop the reaction by heat inactivation (85°C for 3 min). [10]Centrifuge to pellet the denatured enzyme. Analyze the supernatant by reverse-phase HPLC to quantify the amount of the product, NaMN, that was formed. [10]Alternatively, a continuous fluorometric assay can be used for higher throughput. [12][13] 6. Data Analysis: Calculate the percent inhibition of NAPRT activity at each compound concentration relative to a vehicle control. Plot percent inhibition against the log concentration of the compound and fit the data to determine the IC50 value.

-

-

Objective: To confirm that NAPRT inhibition observed in vitro translates to a reduction of NAD+ levels in a cellular context.

-

Rationale: This assay validates the biological consequence of enzyme inhibition. A compound that inhibits NAPRT should reduce the ability of cells to generate NAD+ from nicotinic acid, especially when the primary NAD+ salvage pathway from nicotinamide is blocked.

-

Methodology:

-

Cell Model: Use a cancer cell line known to express NAPRT, such as the OVCAR-5 ovarian cancer line. [12] 2. Co-treatment Strategy: To isolate the effect of NAPRT inhibition, co-treat the cells with a known inhibitor of the primary salvage enzyme, NAMPT (e.g., FK866). This makes the cells critically dependent on the NAPRT pathway for NAD+ synthesis from supplemented nicotinic acid.

-

Treatment: Plate cells and treat for 24-48 hours with:

-

Vehicle control

-

FK866 + Nicotinic Acid

-

FK866 + Nicotinic Acid + increasing concentrations of the test compound.

-

-

NAD+ Extraction: Lyse the cells using an acid extraction method (e.g., 0.6 M perchloric acid). [14]Neutralize the lysates.

-

Quantification: Measure NAD+ levels in the lysates using a commercial NAD+/NADH quantification kit. These are typically enzymatic cycling assays that generate a fluorescent or colorimetric signal proportional to the amount of NAD+. [14] 6. Data Analysis: Normalize NAD+ levels to total protein content for each sample. Determine the concentration of the test compound required to reduce cellular NAD+ levels.

-

| Parameter | This compound | 2-Hydroxynicotinic Acid (Reference) |

| Enzymatic IC50 (µM) | (Experimental Value) | ~150-300 µM |

| Cellular NAD+ Reduction | (Qualitative or Quantitative Result) | Confirmed |

| Table 2: Hypothetical data structure for summarizing the NAPRT inhibition profile. |

Integrated Discussion and Therapeutic Outlook

The comprehensive profiling of this compound against both HCA receptors and the NAPRT enzyme will yield a unique pharmacological signature.

-

Scenario 1: A Selective GPR109A Modulator. If the compound is a potent GPR109A agonist but shows biased signaling (e.g., strong Gαi activation with weak β-arrestin recruitment), it could be a next-generation niacin mimetic with a reduced flushing profile. This would position it as a strong candidate for treating dyslipidemia.

-

Scenario 2: A Selective NAPRT Inhibitor. If the compound shows weak or no activity at HCA receptors but potently inhibits NAPRT, it would pivot its therapeutic potential entirely towards oncology. [14]It could be developed as a standalone agent for NAPRT-dependent tumors or in combination with NAMPT inhibitors for a dual-pathway blockade. [15]

-

Scenario 3: A Dual-Activity Compound. The compound might possess activity against both target classes. This would present a more complex but potentially valuable profile, requiring careful consideration of the therapeutic context where both anti-lipolytic and NAD+-modulating effects would be beneficial.

Future work would involve validating these in vitro findings in relevant animal models of dyslipidemia, inflammation, or oncology, alongside comprehensive ADME/Tox profiling to ensure drug-like properties. This structured, mechanism-based approach ensures that the full therapeutic potential of this novel chemical entity is rigorously and efficiently explored.

References

- Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.

- Pike, N. B. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.

- PubMed. (n.d.). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.

- Singh, N., et al. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.

- ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and....

- Piacente, F., et al. (n.d.). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery.

- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.

- Al-Dwairi, A., et al. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central.

- Raju, R., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PMC - NIH.

- Frontiers. (n.d.). NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation.

- Chen, Y., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH.

- Audia, N., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PMC - PubMed Central.

- NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.

- Fons, N. N., et al. (n.d.). Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors. PMC - NIH.

- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.

- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment.

- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.

- Wikipedia. (n.d.). Nicotinic acid.

- PubChem - NIH. (n.d.). Nicotinate and Nicotinamide Metabolism | Pathway.

- Ahmad, R., et al. (n.d.). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. PMC - NIH.

- ResearchGate. (n.d.). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages.

- ResearchGate. (n.d.). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors | Request PDF.

- PubMed. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.